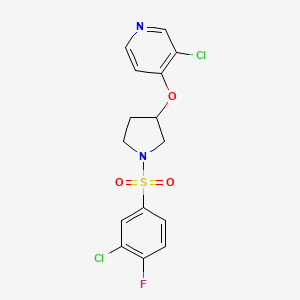

![molecular formula C21H25ClN2 B2982244 (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217256-17-1](/img/structure/B2982244.png)

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

Anticancer Activity

Imidazole hybrids have been synthesized to inhibit key cancer targets like EGFR (Epidermal Growth Factor Receptor). They are investigated for their effects on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antihypertensive Potential

Some imidazole derivatives have been evaluated for their antihypertensive effects using methods like the tail-cuff method in spontaneously hypertensive rats (SHR) .

Synthetic Chemistry

Imidazoles are versatile in synthetic chemistry, serving as intermediates in multicomponent reactions under various conditions .

Industrial Applications

Due to their chemical properties, imidazoles find applications in industrial processes and products .

Regiocontrolled Synthesis

Recent advances focus on the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .

Mechanism of Action

Target of Action

It is known that imidazole derivatives interact with various targets such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets .

Biochemical Pathways

Imidazole derivatives are known to be key components in a variety of everyday applications .

Pharmacokinetics

It is known that the pharmacokinetics of imidazole derivatives can vary greatly, with some showing rapid absorption and excretion .

Result of Action

Imidazole derivatives are known to have a broad range of chemical and biological properties .

Action Environment

It is known that the synthesis of imidazole derivatives can be influenced by environmental conditions .

properties

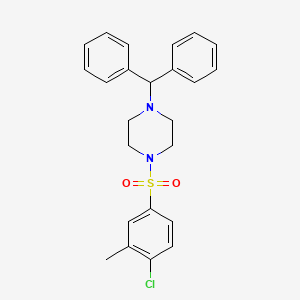

IUPAC Name |

1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18;/h5-9,11-16H,2-4,10,17H2,1H3;1H/b16-15+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVFMZNPYKUFNQ-GEEYTBSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2982169.png)

![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)

![Methyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2982171.png)

![Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2982173.png)

![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)

![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)